(S)-2-(3-methoxyphenyl)piperidine

Medicinal Chemistry Stereochemistry Chiral Resolution

This (S)-enantiomer provides the defined stereochemistry required for reproducible synthesis of 1,3-disubstituted piperidine neuroleptic agents and for comparative CNS SAR studies. Substituting the racemate or regioisomers compromises pharmacological profiles. The hydrochloride salt form (CAS 920512-75-0) is available for solubility-critical assays. Ensure exact identity to avoid experimental variability.

Molecular Formula C12H17NO
Molecular Weight 191.27 g/mol
Cat. No. B11723369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-(3-methoxyphenyl)piperidine
Molecular FormulaC12H17NO
Molecular Weight191.27 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C2CCCCN2
InChIInChI=1S/C12H17NO/c1-14-11-6-4-5-10(9-11)12-7-2-3-8-13-12/h4-6,9,12-13H,2-3,7-8H2,1H3/t12-/m0/s1
InChIKeyZGWPCADYBFMCJT-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for (S)-2-(3-Methoxyphenyl)piperidine: A Chiral Piperidine Building Block


(S)-2-(3-Methoxyphenyl)piperidine, CAS 920588-03-0, is a chiral substituted piperidine featuring a 3-methoxyphenyl group at the 2-position . With a molecular formula of C12H17NO and a molecular weight of 191.27 g/mol , it serves as a versatile building block in medicinal chemistry, particularly for the synthesis of neuroleptic agents [1] and compounds targeting central nervous system disorders. Its (S)-enantiomeric form provides a defined stereochemical handle for structure-activity relationship (SAR) studies and the development of chiral drug candidates .

Why Generic Substitution of (S)-2-(3-Methoxyphenyl)piperidine Is Not Advisable


Generic substitution is inadvisable due to the compound's specific stereochemistry and substitution pattern. The (S)-enantiomer is a distinct chemical entity from its (R)-enantiomer or the racemic mixture (CAS 383128-22-1), which can exhibit different pharmacological profiles . Furthermore, the 2-position of the piperidine ring with the 3-methoxyphenyl group is a critical determinant for its use as an intermediate in synthesizing specific 1,3-disubstituted piperidine neuroleptic agents [1]. Substituting with other regioisomers, such as the 3-(3-methoxyphenyl)piperidine analog (CAS 1336331-80-6), would alter the final compound's structure and potentially its biological activity . Therefore, procurement of the exact specified compound is essential for reproducible research and development.

Quantitative Evidence Guide: Differentiating (S)-2-(3-Methoxyphenyl)piperidine from Its Closest Analogs


Differentiation from Racemic Mixture by Stereochemical Purity

The (S)-enantiomer (CAS 920588-03-0) is differentiated from the racemic mixture 2-(3-methoxyphenyl)piperidine (CAS 383128-22-1) by its specific optical rotation and chiral purity . The absolute stereochemistry is confirmed by the IUPAC name (2S)-2-(3-methoxyphenyl)piperidine and the isomeric SMILES notation, which specifies the chiral center .

Medicinal Chemistry Stereochemistry Chiral Resolution

Regiochemical Differentiation from Positional Isomers

The compound's value is demonstrated by its use as a key intermediate in the synthesis of 1,3-disubstituted piperidine neuroleptic agents, a role for which the positional isomer 3-(3-methoxyphenyl)piperidine would not be a suitable substitute [1]. The 2-position substitution on the piperidine ring is a specific structural requirement for this synthetic pathway.

Medicinal Chemistry Neuroleptic Agents Structure-Activity Relationship

Improved Physicochemical Handling via Hydrochloride Salt Form

The hydrochloride salt (S)-2-(3-methoxyphenyl)piperidine hydrochloride (CAS 920512-75-0) offers quantifiably different handling and solubility properties compared to the free base . The salt form typically enhances aqueous solubility and provides a stable, crystalline solid with a defined purity profile of 95% as reported by vendors .

Formulation Solubility Chemical Procurement

Recommended Applications for (S)-2-(3-Methoxyphenyl)piperidine in Research and Development


Synthesis of Chiral Neuroleptic Agents

Utilize (S)-2-(3-methoxyphenyl)piperidine as a key chiral intermediate for the preparation of 1,3-disubstituted piperidine compounds, a class of potential neuroleptic agents as described in patent literature [1]. Its defined (S)-stereochemistry is essential for constructing molecules with the correct three-dimensional configuration for target engagement.

Stereospecific Structure-Activity Relationship (SAR) Studies

Employ the (S)-enantiomer in comparative SAR studies against its (R)-enantiomer or the racemic mixture to elucidate the role of chirality in binding affinity, functional activity, and selectivity for various central nervous system targets [2]. This is a critical step in the rational design of safer and more effective drug candidates.

Preparation of Biologically Active Compound Libraries

Use the compound as a versatile building block for diversifying compound libraries aimed at discovering new antidepressants or anxiolytics [2]. The piperidine nitrogen and aromatic ring provide multiple sites for further functionalization, enabling the rapid exploration of chemical space around this core scaffold.

Formulation and Solubility Studies with the Hydrochloride Salt

Procure the hydrochloride salt form for in vitro and in vivo studies where enhanced aqueous solubility is required . This form ensures consistent dissolution and bioavailability in experimental models, leading to more reliable and reproducible biological data compared to using the free base.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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